molecular formula C9H13FN2 B13271488 N-(butan-2-yl)-6-fluoropyridin-2-amine

N-(butan-2-yl)-6-fluoropyridin-2-amine

Cat. No.: B13271488
M. Wt: 168.21 g/mol
InChI Key: JPVXFUVXHBVUPB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-fluoropyridin-2-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a fluorine atom at the 6th position and an amine group attached to a butan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-6-fluoropyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-fluoropyridine and butan-2-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the 6-fluoropyridine.

    Coupling Reaction: The activated 6-fluoropyridine is then reacted with butan-2-amine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(butan-2-yl)-6-fluoropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-fluoropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-6-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-(butan-2-yl)-6-bromopyridin-2-amine: Similar structure but with a bromine atom instead of fluorine.

    N-(butan-2-yl)-6-iodopyridin-2-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-(butan-2-yl)-6-fluoropyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

N-butan-2-yl-6-fluoropyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-3-7(2)11-9-6-4-5-8(10)12-9/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

JPVXFUVXHBVUPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=CC=C1)F

Origin of Product

United States

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